

(4-Chlorophenylethynyl)trimethylsilane CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4-Chlorophenylethynyl)trimethylsilane
Cat. No.:	B1587595

[Get Quote](#)

An In-Depth Technical Guide to **(4-Chlorophenylethynyl)trimethylsilane** (CAS: 78704-49-1): Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on **(4-Chlorophenylethynyl)trimethylsilane**. It details the compound's core properties, synthesis, characteristic reactions, and strategic applications in modern organic chemistry.

Core Compound Identification and Properties

(4-Chlorophenylethynyl)trimethylsilane is a bifunctional organosilicon compound valued in organic synthesis as a versatile building block. Its structure incorporates a trimethylsilyl (TMS)-protected alkyne and a para-substituted chlorophenyl ring, allowing for sequential and site-selective functionalization.

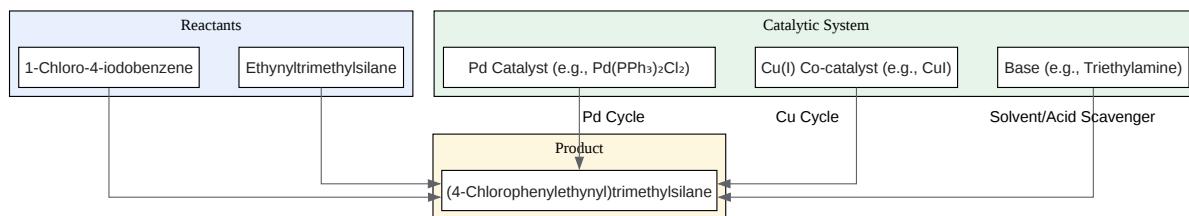
Physicochemical Data

The fundamental properties of **(4-Chlorophenylethynyl)trimethylsilane** are summarized below, providing essential data for experimental design and execution.

Property	Value	Reference(s)
CAS Number	78704-49-1	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₁₃ ClSi	[2]
Molecular Weight	208.76 g/mol	[1] [2]
Appearance	White to pale brown solid	[2] [5]
Melting Point	47-51 °C (lit.)	[1] [2]
Boiling Point	231.2 ± 32.0 °C at 760 Torr (Predicted)	[2] [5]
Density	1.03 ± 0.1 g/cm ³ (Predicted)	[2] [5]
Flash Point	104.4 °C (219.9 °F) - closed cup	[1]
Hydrolytic Sensitivity	Stable; no reaction with water under neutral conditions.	[2] [5]
SMILES String	C--INVALID-LINK-- (C)C#Cc1ccc(Cl)cc1	[1]
InChI Key	HVIHXUCWKNRJTC- UHFFFAOYSA-N	[1]

Safety and Handling

Proper handling is crucial when working with any chemical reagent. The following table outlines the key safety information based on the Globally Harmonized System (GHS).


Safety Aspect	Information	Reference(s)
GHS Pictogram	GHS07 (Exclamation mark)	[2]
Signal Word	Warning	[2]
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation.	[2]
Precautionary Statements	P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313	[2]
Personal Protective Equipment (PPE)	Eyeshields, chemical-resistant gloves, lab coat. Use in a well-ventilated area or fume hood.	[1]
Storage	Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.	[2]
Storage Class	11 - Combustible Solids	[1]

Synthesis and Spectroscopic Characterization

The synthesis of **(4-Chlorophenylethynyl)trimethylsilane** is most efficiently achieved via palladium-catalyzed cross-coupling chemistry, a cornerstone of modern synthetic methodology.

Retrosynthetic Analysis and Synthetic Workflow

The most logical and widely practiced approach for constructing this molecule is the Sonogashira coupling reaction. This involves the coupling of a vinyl or aryl halide with a terminal alkyne. For this target, the disconnection is made between the aryl ring and the alkyne, leading to 1-chloro-4-halobenzene and ethynyltrimethylsilane as the primary synthons. An aryl iodide (e.g., 1-chloro-4-iodobenzene) is typically preferred over the bromide or chloride due to its higher reactivity in the oxidative addition step of the catalytic cycle.

[Click to download full resolution via product page](#)

Caption: Sonogashira coupling workflow for synthesis.

Exemplary Synthesis Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

- **Reactor Setup:** To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 1-chloro-4-iodobenzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).
- **Inert Atmosphere:** Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent the oxidation of the Pd(0) active catalyst and the homo-coupling of the alkyne.
- **Reagent Addition:** Under a positive pressure of inert gas, add anhydrous triethylamine (3.0 eq) as both the solvent and base, followed by ethynyltrimethylsilane (1.2 eq) via syringe. The base is essential to neutralize the HI generated during the catalytic cycle.
- **Reaction:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- **Workup:** Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst and amine salts.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a non-polar solvent like hexanes) or by recrystallization to yield the pure product.

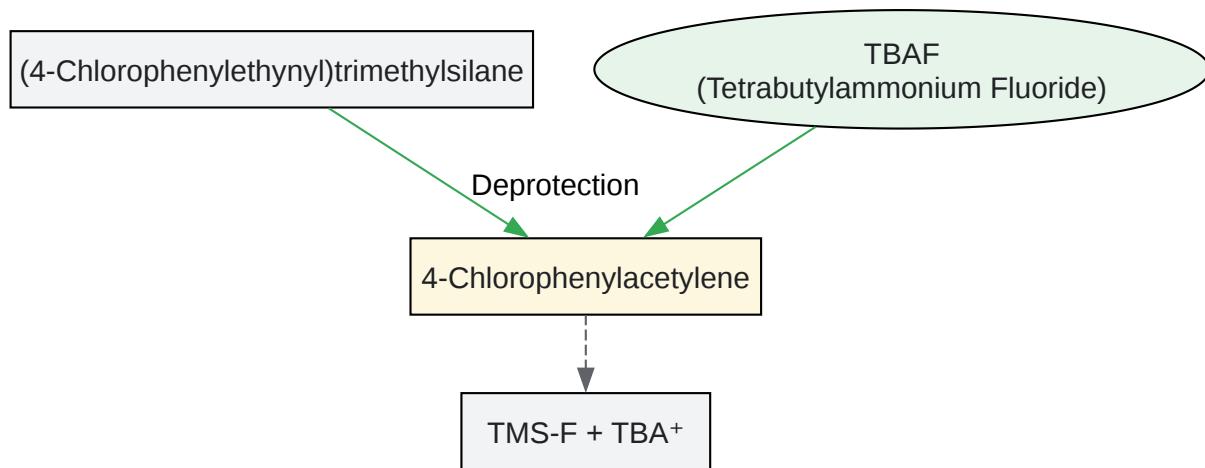
Spectroscopic Characterization

Verifying the identity and purity of the synthesized compound is paramount. The expected spectral data are as follows:

- **^1H NMR:** The spectrum will show two key signals: a sharp singlet integrating to 9 protons around δ 0.25 ppm, characteristic of the magnetically equivalent protons of the trimethylsilyl group, and two doublets in the aromatic region (δ 7.2-7.5 ppm), typical of a para-substituted benzene ring.
- **^{13}C NMR:** Key signals include a peak for the TMS methyl carbons near δ 0 ppm, two distinct signals for the acetylenic carbons (one bonded to silicon, one to the aryl ring) between δ 90-110 ppm, and four signals in the aromatic region (δ 120-140 ppm) due to the symmetry of the para-substituted ring.
- **Infrared (IR) Spectroscopy:** A characteristic sharp, medium-intensity absorption band around $2150\text{-}2160\text{ cm}^{-1}$ corresponding to the $\text{C}\equiv\text{C}$ triple bond stretch. Other significant peaks include Si-C stretches and aromatic C-H and C=C absorptions.
- **Mass Spectrometry (MS):** The mass spectrum will display a molecular ion (M^+) peak at m/z 208 and a prominent isotopic peak ($\text{M}+2$) at m/z 210 with approximately one-third the intensity, which is the characteristic isotopic signature of a monochlorinated compound. A common fragmentation pattern is the loss of a methyl group ($\text{M}-15$) to give a fragment at m/z 193.

Core Reactivity and Strategic Applications

The utility of **(4-Chlorophenylethynyl)trimethylsilane** stems from the distinct reactivity of its two functional ends, allowing it to serve as a versatile linchpin in multi-step syntheses.


The Role of the Trimethylsilyl Protecting Group

The TMS group serves as a robust protecting group for the terminal alkyne.^{[6][7]} This protection is crucial for two primary reasons:

- Preventing Homo-coupling: It prevents the undesired side reaction of alkyne homo-coupling (e.g., Glaser coupling) under the oxidative conditions of many cross-coupling reactions.
- Masking Acidity: The terminal C-H bond of an alkyne is weakly acidic. The TMS group replaces this proton, preventing its interference with strong bases or organometallic reagents used in subsequent synthetic steps.

Key Reaction I: Protodesilylation (TMS Deprotection)

The selective removal of the TMS group is a facile and high-yielding transformation that unmasks the terminal alkyne for further functionalization. This reaction is most commonly achieved using a fluoride source, which has a high affinity for silicon.

[Click to download full resolution via product page](#)

Caption: Fluoride-mediated TMS deprotection workflow.

Exemplary Deprotection Protocol:

- Dissolution: Dissolve **(4-Chlorophenylethynyl)trimethylsilane** (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask.
- Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) dropwise at 0 °C. The high oxophilicity of fluoride drives the cleavage of the Si-C bond.
- Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
- Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The resulting terminal alkyne is often pure enough for subsequent steps but can be further purified by column chromatography if necessary.

Key Reaction II: Cross-Coupling at the Aryl Chloride

The C-Cl bond on the aromatic ring is a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. The TMS-protected alkyne is generally stable under these conditions, demonstrating the compound's utility as an orthogonal building block. This allows for the elaboration of the aryl ring prior to manipulating the alkyne, providing significant strategic advantages in the synthesis of complex molecules, conjugated materials, and pharmaceutical intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Chlorophenylethynyl)trimethylsilane 97 78704-49-1 [sigmaaldrich.com]
- 2. (4-CHLOROPHENYLETHYNYL)TRIMETHYLSILANE | 78704-49-1 [chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]

- 4. dakenchem.com [dakenchem.com]
- 5. (4-CHLOROPHENYLETHYNYL)TRIMETHYLSILANE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(4-Chlorophenylethynyl)trimethylsilane CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587595#4-chlorophenylethynyl-trimethylsilane-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com